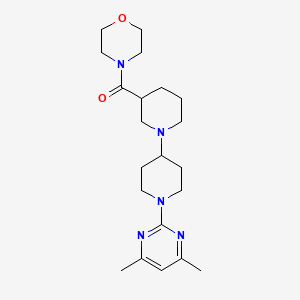

![molecular formula C20H13FN2O B5497481 3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5497481.png)

3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Vue d'ensemble

Description

“3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” is a chemical compound that belongs to the class of chromenes . Chromenes are an important class of oxygenated heterocyclic compounds that have gained considerable importance due to their reactivity, diverse biological activity, and therapeutic applications .

Synthesis Analysis

The synthesis of chromenes, including “this compound”, can be achieved through a one-pot three-component synthesis . This involves the reaction of malononitrile, aldehyde, and dimedone, 4-hydroxycoumarine, or 2-naphthole at 70 °C under solvent-free conditions . The process is facilitated by the use of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic methods such as FT-IR, FESEM, EDS, XRD, TGA-DTA, and VSM . The structure and morphology of the synthesized compound are characterized by these techniques .Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically multi-component reactions (MCRs) . MCRs are important and useful tools for producing complex molecules from simple raw materials. In these reactions, three or more simple raw materials participate in a condensation reaction to form more complex organic molecules through the formation of carbon–carbon or carbon–heteroatom bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the IR-spectrum of similar compounds exhibited characteristic absorption-bands at υ 3336, 3211 cm −1 for NH 2 and 2188 cm −1 for the CN groups .Applications De Recherche Scientifique

Anticancer Properties

The synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, closely related to the specified compound, has been investigated for potential anticancer properties. These compounds, specifically 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, have shown potent cytotoxic activity against colorectal cancer cell lines. They induce apoptosis through the down-regulation of Bcl-2 expression and up-regulation of Bax, caspase-3, -8, and -9 genes. These studies suggest that these compounds could be valuable candidates for chemotherapy in colon cancer treatment (Hanifeh Ahagh et al., 2019).

Chemical Synthesis and Derivatives

The compound has also been a subject of study in chemical synthesis. One study detailed the non-catalytic synthesis of 3-Amino-1H-benzo[f]chromene-2-carbonitriles, including the formation of reactive intermediate products (Osipov et al., 2013). Additionally, another study focused on the synthesis of 3-Amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles in aqueous media, highlighting the environmental friendliness of the synthetic method (Shi et al., 2006).

Chemosensor Application

A specific benzo[h]chromene derivative has been used as a ‘Turn On’ fluorescence chemosensor for the selective detection of Pb2+. This demonstrates the potential application of these compounds in environmental and biological monitoring (Sinha et al., 2013).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of benzo[h]chromene derivatives. For example, the synthesis of novel halogen derivatives of benzo[h]chromene showed promising antimicrobial activities, suggesting their potential use in combating microbial infections (Khafagy et al., 2002).

Orientations Futures

The future directions in the research of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” and similar compounds could involve the development of new and safer synthetic methods . The use of visible light has been suggested as a powerful strategy for the synthesis of highly biodynamic organic molecules . This approach is environmentally friendly, easy to operate, and cost-effective .

Propriétés

IUPAC Name |

3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O/c21-14-6-3-5-13(10-14)18-16(11-22)20(23)24-17-9-8-12-4-1-2-7-15(12)19(17)18/h1-10,18H,23H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUAYXUXBDYJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5497405.png)

![(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)

![N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B5497436.png)

![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)

![6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5497451.png)

![N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)

![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)

![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497479.png)

![2-{2-[2,5-dimethoxy-4-(methylthio)phenyl]-1H-imidazol-1-yl}ethanol](/img/structure/B5497486.png)

![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497487.png)

![7-(3,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5497499.png)